![molecular formula C9H13NO2 B13200263 [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol CAS No. 2059932-67-9](/img/structure/B13200263.png)
[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol: is an organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . This compound features a unique structure that includes a cyclobutyl ring, an oxazole ring, and a methanol group, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylcyclobutanone with an appropriate oxazole precursor in the presence of a base. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require solvents such as toluene or dichloromethane .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions:
Oxidation: [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
科学研究应用
Chemistry:
In chemistry, [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology:
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action .
Medicine:
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are tested for efficacy in treating various diseases, including infections and inflammatory conditions .
Industry:
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological activity .
相似化合物的比较
(1-Methylcyclobutyl)methanol: This compound shares the cyclobutyl and methanol groups but lacks the oxazole ring, making it less versatile in chemical reactions.
2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid: This compound has an acetic acid group instead of a methanol group, altering its chemical properties and applications.
Uniqueness:
The presence of both the cyclobutyl and oxazole rings in [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol provides a unique combination of stability and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from its similar counterparts .
属性
CAS 编号 |
2059932-67-9 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC 名称 |
[2-(1-methylcyclobutyl)-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-9(3-2-4-9)8-10-5-7(6-11)12-8/h5,11H,2-4,6H2,1H3 |
InChI 键 |
OYDIXYCZZXQOFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1)C2=NC=C(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


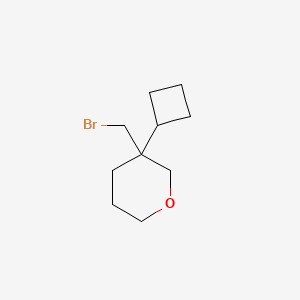

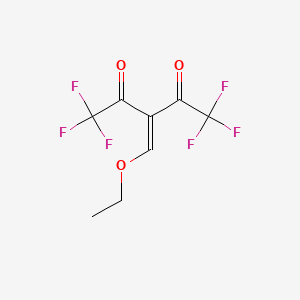

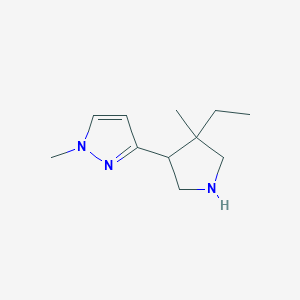
![1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13200230.png)
![4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13200232.png)
![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13200238.png)
![3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13200240.png)
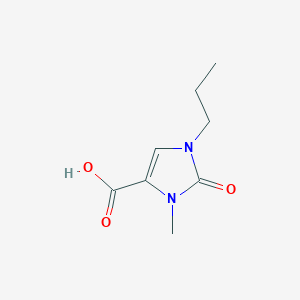
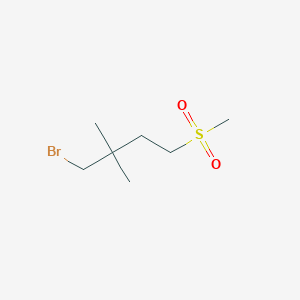
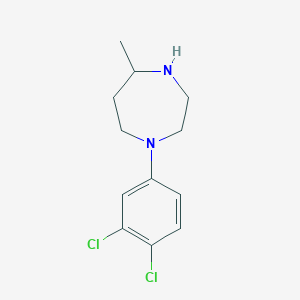

amine](/img/structure/B13200288.png)
